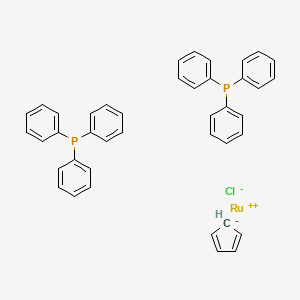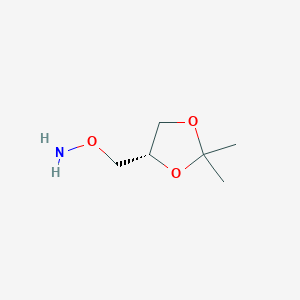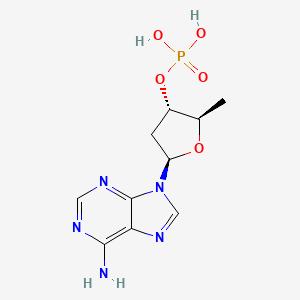
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) is a ruthenium complex characterized by its unique coordination structure, which includes a chloro ligand, a cyclopentadienyl ring, and two triphenylphosphine ligands. This compound has been studied for its reactivity, molecular structure, and potential applications in catalysis and organic synthesis.
Synthesis Analysis
The synthesis of related ruthenium complexes often involves the reaction of chlorohydrido- or dichloro-tris(triphenylphosphine)ruthenium(II) with alkali hydroxides and alkoxides in various solvents, leading to a range of complexes with different coordination environments (Chaudret, Cole-Hamilton, Nohr, & Wilkinson, 1977).
Molecular Structure Analysis
Structural analyses through techniques such as X-ray diffraction have provided insights into the coordination geometry and molecular arrangement of ruthenium complexes, showcasing the diverse structural possibilities depending on the ligands involved (Raghavan & Davis, 1975).
Chemical Reactions and Properties
Ruthenium(II) complexes are noted for their catalytic abilities, particularly in phase transfer-catalyzed reduction reactions and the hydrogen transfer from alcohols to olefins. These reactions highlight the complex's versatility in facilitating various chemical transformations under mild conditions (Januszkiewicz & Alpar, 1983); (Speier & Markó, 1981).
Physical Properties Analysis
Investigations into the physical properties of chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) complexes reveal significant aspects such as melting points and polymorphism. These properties are crucial for understanding the stability and behavior of the complexes under various conditions (Gorbachuk et al., 2016).
Chemical Properties Analysis
The chemical properties, including redox behavior and catalytic activity, of ruthenium(II) complexes are influenced by their ligands. Studies have demonstrated how electron-withdrawing or donating groups affect the oxidation state stability and catalytic efficiency of these complexes (El-Shahawi & Shoair, 2004).
科学的研究の応用
Isomerisation of Allylic Alcohols
- Application Summary: Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) serves as a catalyst for the isomerisation of allylic alcohols to the corresponding saturated carbonyls .
- Results or Outcomes: The outcome of this reaction is the transformation of an allylic alcohol to a saturated carbonyl compound . The efficiency and selectivity of this reaction would depend on various factors, including the specific substrates used and the reaction conditions.
Vinylidene Complex Formation
- Application Summary: This compound reacts with phenylacetylene to give the phenyl vinylidene complex .
- Methods of Application: The reaction involves the interaction of phenylacetylene with the ruthenium complex in the presence of ammonium hexafluorophosphate .
- Results or Outcomes: The outcome of this reaction is the formation of a phenyl vinylidene complex .
Carbon Monoxide Reaction
- Application Summary: The compound reacts with carbon monoxide to form a chiral compound .
- Methods of Application: The reaction involves the displacement of one triphenylphosphine by carbon monoxide .
- Results or Outcomes: The outcome of this reaction is the formation of a chiral compound .
Hydride Formation
- Application Summary: The compound can be converted into the hydride .
- Methods of Application: The reaction involves the interaction of the ruthenium complex with sodium methoxide .
- Results or Outcomes: The outcome of this reaction is the formation of a ruthenium hydride .
Vinylidene Complex Formation
- Application Summary: This compound reacts with phenylacetylene to give the phenyl vinylidene complex .
- Methods of Application: The reaction involves the interaction of phenylacetylene with the ruthenium complex in the presence of ammonium hexafluorophosphate .
- Results or Outcomes: The outcome of this reaction is the formation of a phenyl vinylidene complex .
Carbon Monoxide Reaction
- Application Summary: The compound reacts with carbon monoxide to form a chiral compound .
- Methods of Application: The reaction involves the displacement of one triphenylphosphine by carbon monoxide .
- Results or Outcomes: The outcome of this reaction is the formation of a chiral compound .
Hydride Formation
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has hazard statements H302, H312, H315, H319, H332, H335, indicating potential harm if swallowed, in contact with skin, or if inhaled15.
将来の方向性
As an efficient transfer hydrogenation catalyst, this compound is used in the formation of indoles, isoquinolines, and quinolines4. Its future applications may continue to expand in the field of organometallic synthetic and catalytic transformations.
Please note that this information is based on available resources and may not include the most recent research findings.
特性
InChI |
InChI=1S/2C18H15P.C5H5.ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h2*1-15H;1-5H;1H;/q;;;;+1/p-1 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUYGUQQDGRTJMA-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H35ClP2Ru |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
726.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorocyclopentadienylbis(triphenylphosphine)ruthenium(II) | |
CAS RN |
32993-05-8 |
Source


|
| Record name | Chloro(cyclopentadienyl)bis(triphenylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)
![Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1141963.png)
![sodium;3-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-(3-sulfonatopropyl)indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propane-1-sulfonate](/img/structure/B1141965.png)

